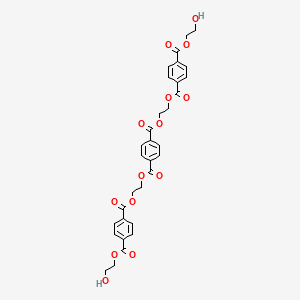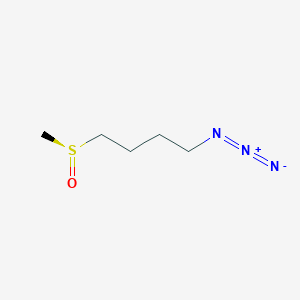
Ethylene Terephthalate Linear Trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene Terephthalate Linear Trimer is a chemical compound that belongs to the family of polyesters It is a trimeric form of ethylene terephthalate, which is commonly used in the production of polyethylene terephthalate (PET)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Linear Trimer can be synthesized through the esterification reaction between terephthalic acid and ethylene glycol. This reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, to facilitate the formation of the trimer. The reaction conditions often include temperatures around 290°C to ensure the proper formation of the trimeric structure .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of cyclic oligomers from polyethylene terephthalate (PET) films. This process includes solvent extraction using 1,4-dioxane in a Soxhlet apparatus, followed by purification steps to isolate the desired trimer .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene Terephthalate Linear Trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the trimer into its monomeric units using water and a catalyst, such as a carboxylesterase enzyme.
Oxidation: The trimer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted derivatives of the trimer.
Major Products: The major products formed from these reactions include monomeric ethylene terephthalate, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethylene Terephthalate Linear Trimer has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethylene Terephthalate Linear Trimer primarily involves its interaction with enzymes and chemical reagents. For instance, during hydrolysis, the trimer interacts with carboxylesterase enzymes, which catalyze the cleavage of ester bonds, leading to the breakdown of the trimer into monomeric units. This process involves a catalytic triad composed of serine, glutamic acid, and histidine, which facilitates the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Polyethylene Terephthalate (PET): A widely used polyester in the production of fibers and plastic bottles.
Cyclic Di(ethylene terephthalate): A dimeric form of ethylene terephthalate with similar structural properties.
Poly(butylene terephthalate): Another polyester with different mechanical and thermal properties compared to ethylene terephthalate derivatives.
Uniqueness: Ethylene Terephthalate Linear Trimer is unique due to its trimeric structure, which provides distinct crystallization and degradation properties compared to its monomeric and dimeric counterparts.
Propriétés
Formule moléculaire |
C32H30O14 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2 |
Clé InChI |
BDKHZINHSZZFHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)

![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)







